molecular formula C18H15N3O6S B2885660 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 923482-77-3

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2885660
CAS RN: 923482-77-3
M. Wt: 401.39
InChI Key: HHNMRSZDBVIARN-UHFFFAOYSA-N
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Description

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O6S and its molecular weight is 401.39. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Pharmacological Evaluation

A series of analogues, including N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, were synthesized as potent and selective 5-HT(1B/1D) antagonists. Their receptor binding profiles were comparable, with some analogues showing higher affinities and more pronounced effects in pharmacological evaluations than their predecessors. This research contributes significantly to the structure-activity relationship (SAR) studies of N-piperazinylphenyl biphenylcarboxamides as selective and potent 5-HT(1B/1D) antagonists (Liao et al., 2000).

Anticancer Evaluation

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against several cancer cell lines. Most compounds exhibited moderate to excellent anticancer activity, highlighting the potential of these derivatives in cancer treatment (Ravinaik et al., 2021).

Antimalarial and COVID-19 Drug Research

A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles revealed promising antimalarial activity. Additionally, the synthesized sulfonamides were investigated for their potential as COVID-19 drugs through computational calculations and molecular docking studies, showing significant promise in both fields (Fahim & Ismael, 2021).

Antimicrobial Activities

Biologically active derivatives were synthesized and showed significant activities against bacterial and fungal strains. These compounds, with highly functionalized structures, underline the potential application of such molecules in developing new antimicrobial agents (Babu et al., 2013).

Aldose Reductase Inhibitors with Antioxidant Activity

Substituted benzenesulfonamides were synthesized and evaluated for their aldose reductase inhibitory and antioxidant activities. This research highlights the therapeutic potential of these compounds in managing diabetic complications through their dual-action mechanism (Alexiou & Demopoulos, 2010).

properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c22-17(15-10-25-13-8-4-5-9-14(13)26-15)19-18-21-20-16(27-18)11-28(23,24)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNMRSZDBVIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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